molecular formula C16H18N2O4 B5551647 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B5551647
M. Wt: 302.32 g/mol
InChI Key: YZCLGWZFASQZPY-RQZCQDPDSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.

    Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its pharmacological applications.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.

    Industry: It is used in the synthesis of other complex organic molecules and materials

Preparation Methods

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base hydrazone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents and overall molecular conformation, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-7-14(11(2)22-10)16(19)18-17-9-12-8-13(20-3)5-6-15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCLGWZFASQZPY-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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